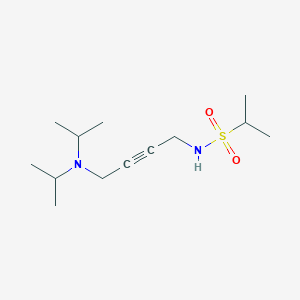
N-(4-(diisopropylamino)but-2-yn-1-yl)propane-2-sulfonamide
Description
N-(4-(diisopropylamino)but-2-yn-1-yl)propane-2-sulfonamide is a tertiary amine-containing sulfonamide derivative featuring a but-2-yn-1-yl linker. This compound combines a sulfonamide moiety, known for its role in enzyme inhibition and medicinal chemistry, with a diisopropylamino group that enhances lipophilicity and modulates electronic properties. The alkyne spacer (but-2-yn-1-yl) may influence molecular rigidity and binding interactions in biological systems.
Properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2S/c1-11(2)15(12(3)4)10-8-7-9-14-18(16,17)13(5)6/h11-14H,9-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALDOVMQXHVRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNS(=O)(=O)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)propane-2-sulfonamide typically involves multiple steps, starting with the preparation of the but-2-yn-1-yl chain and the diisopropylamino group. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(4-(diisopropylamino)but-2-yn-1-yl)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-(diisopropylamino)but-2-yn-1-yl)propane-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in studies involving cellular processes and molecular interactions.
Industry: It can be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide (10-C10) Structure: Shares the but-2-yn-1-yl backbone but incorporates a tetrahydroacridine group (a known acetylcholinesterase inhibitor) and a quaternary ammonium bromide instead of a sulfonamide. Function: Designed as a bipharmacophoric cholinesterase inhibitor, combining acetylcholinesterase inhibition (via tetrahydroacridine) and peripheral site interaction (via the alkyne-linked ammonium group) . Synthetic Yield: 10% yield, indicating synthetic challenges in coupling tertiary amines with bulky substituents .
Propane-2-sulfonamide Derivatives Sulfonamide groups are common in carbonic anhydrase inhibitors (e.g., acetazolamide). However, the diisopropylamino-alkyne modification in the target compound likely shifts selectivity toward other targets, such as kinases or neurotransmitter receptors.
Key Comparative Data
Research Findings
- 10-C10 : Demonstrated dual-binding site inhibition of acetylcholinesterase, with the alkyne spacer enabling simultaneous interaction with catalytic and peripheral anionic sites . The target compound’s sulfonamide group may instead favor hydrogen bonding with serine or threonine residues in alternative targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


